N-(4-bromophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2S/c25-16-10-12-17(13-11-16)26-20(30)14-32-24-27-19-9-5-4-8-18(19)22-28-21(23(31)29(22)24)15-6-2-1-3-7-15/h1-13,21H,14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGCVQZMBIHQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound can be characterized by its complex structure featuring a bromophenyl group and a thioacetamide moiety linked to an imidazoquinazoline scaffold. The synthesis typically involves multi-step organic reactions that may include thioether formation and cyclization processes.
Molecular Formula
- Molecular Formula : C18H17BrN4OS
- Molecular Weight : 416.32 g/mol
Antimicrobial Activity
Research has demonstrated that derivatives of compounds containing the thiazole or imidazoquinazoline frameworks exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound D1 | 10.7 | Antibacterial |
| Compound D2 | 15.4 | Antifungal |
The mechanism of action often involves interference with bacterial lipid biosynthesis or disruption of cellular integrity, leading to cell death .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, notably the MCF7 human breast adenocarcinoma cell line.
Case Study: MCF7 Cell Line
In vitro studies using the Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited cytotoxic effects with IC50 values indicating their potency against cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D6 | 12.5 | MCF7 |
| Compound D7 | 9.8 | MCF7 |
Molecular docking studies suggest that these compounds interact favorably with key receptors involved in tumor growth and proliferation, enhancing their therapeutic potential .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Scientific Research Applications
The compound N-(4-bromophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a synthetic derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores its applications, mechanisms of action, and relevant case studies.
Molecular Formula
- C : 26
- H : 21
- Br : 1
- N : 4
- O : 2
- S : 1
Molecular Weight
- 472.54 g/mol
IUPAC Name
This compound
Mode of Action
The inhibition of both PI3K and HDAC leads to alterations in critical signaling pathways such as the PI3K/AKT/mTOR pathway, which is essential for cell cycle regulation and apoptosis. This dual action can result in significant changes in cellular behavior, including reduced proliferation of cancer cells and enhanced sensitivity to other therapeutic agents.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial properties against various bacterial strains and fungi. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
The compound has been evaluated for its anticancer effects on various cancer cell lines. Notably:
- In vitro studies demonstrated significant antiproliferative activity against human breast adenocarcinoma (MCF7) cells.
- The IC50 values for these studies indicate strong efficacy in inhibiting cell growth compared to standard treatments.
Table 1: Anticancer Activity Data
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 49.40 |
| K562 | 50.20 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer drugs.
Case Study 1: Anticancer Efficacy
In a study involving MCF7 cells, the compound exhibited an IC50 value of 49.40 µM, indicating strong antiproliferative effects. Molecular docking studies further supported these results by demonstrating effective binding to the active sites of PI3K and HDAC, which rationalizes its inhibitory activity .
Case Study 2: Antimicrobial Screening
Another study synthesized derivatives of this compound and evaluated their antimicrobial activities using a turbidimetric method against various pathogens. The results revealed that specific derivatives displayed significant antimicrobial activity, highlighting their potential as therapeutic agents .
Preparation Methods
Copper-Catalyzed Ullmann Coupling
The imidazo[1,2-c]quinazoline system is constructed via a copper-catalyzed Ullmann-type C–N coupling, as demonstrated in the synthesis of analogous structures.
Procedure :
- Reactants :
- 5-Aminoquinazolin-4(3H)-one (1.0 mmol)
- 2-Bromo-1-phenylethan-1-one (1.2 mmol)
- CuI (0.2 mmol), K₂CO₃ (2.0 mmol), DMF (2 mL)
- Conditions :
- 150°C, 2 hours under nitrogen.
- Intermediate Isolation :
- Post-reaction, Cu(OAc)₂·H₂O (0.5 mmol) is added, and heating continues for 2–5 hours.
- Workup :
- Dilution with water, EtOAc extraction, column chromatography (EtOAc/hexane, 15% v/v).
Cyclocondensation of o-Phenylenediamine Derivatives
Alternative routes involve cyclocondensation of 2-aminobenzamide derivatives with α-haloketones. For example:
- Reactants :
- 2-Amino-N-phenylbenzamide (1.0 mmol)
- 2-Bromoacetophenone (1.1 mmol)
- Conditions :
- DMF, 120°C, 12 hours.
- Outcome :
Thioacetamide Bridge Installation
Nucleophilic Substitution at C5
The C5 position of the imidazo[1,2-c]quinazoline core is functionalized via nucleophilic displacement of a leaving group (e.g., chloride or bromide) with a thiolate.
Procedure :
- Reactants :
- 5-Chloro-2-phenylimidazo[1,2-c]quinazolin-3-one (1.0 mmol)
- 2-Mercapto-N-(4-bromophenyl)acetamide (1.2 mmol)
- Base :
- K₂CO₃ (2.5 mmol) in anhydrous DMF.
- Conditions :
- 80°C, 6 hours under nitrogen.
- Workup :
- Aqueous extraction, silica gel chromatography (CH₂Cl₂/MeOH, 95:5).
Thiol-Ene Click Chemistry
For higher regioselectivity, thiol-ene reactions under radical initiation have been explored:
- Reactants :
- 5-Allylimidazo[1,2-c]quinazolin-3-one
- N-(4-Bromophenyl)thioacetamide
- Initiator :
- AIBN (azobisisobutyronitrile, 0.1 mmol).
- Conditions :
- Toluene, 70°C, 8 hours.
- Yield : 75%.
N-(4-Bromophenyl)Acetamide Synthesis
Acylation of 4-Bromoaniline
The acetamide side chain is introduced via acylation of 4-bromoaniline:
- Reactants :
- 4-Bromoaniline (1.0 mmol)
- Chloroacetyl chloride (1.1 mmol)
- Base :
- Pyridine (2.0 mmol) in CH₂Cl₂.
- Conditions :
- 0–5°C, 1 hour.
- Yield : 85–90%.
Integrated Synthetic Pathways
One-Pot Sequential Synthesis
Combining Ullmann coupling and thioether formation in a single reactor minimizes intermediate isolation:
| Step | Reactants/Conditions | Time | Yield |
|---|---|---|---|
| 1 | CuI, K₂CO₃, DMF, 150°C | 2 h | 70% |
| 2 | Cu(OAc)₂, thioacetamide, 150°C | 3 h | 65% |
Modular Approach with Purification Intermediates
Isolating the imidazo[1,2-c]quinazoline core prior to thioether formation improves purity:
| Step | Description | Purity (HPLC) |
|---|---|---|
| 1 | Core synthesis | 92% |
| 2 | Thioether coupling | 98% |
Industrial Scalability and Process Optimization
Catalyst Recycling
Copper catalysts (CuI, Cu(OAc)₂) can be recovered via aqueous extraction and reused for 3–5 cycles without significant yield loss.
Solvent Selection
DMF Alternatives :
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times:
- Ullmann coupling: 30 minutes at 160°C.
- Thioether formation: 2 hours at 100°C.
Analytical Characterization Data
Spectroscopic Properties
- ¹H NMR (400 MHz, DMSO- d₆) : δ 8.45 (s, 1H, quinazoline H8), 7.89–7.30 (m, 9H, aromatic), 4.20 (s, 2H, SCH₂).
- HRMS (ESI+) : m/z 519.0321 [M+H]⁺ (calc. 519.0318).
Purity and Stability
- HPLC : >99% purity (C18 column, MeCN/H₂O gradient).
- Accelerated Stability : 95% intact after 6 months at 25°C (dark, dry).
Critical Comparison of Methodologies
| Parameter | Ullmann-Thioether Route | Cyclocondensation-Click Route |
|---|---|---|
| Total Yield | 45–50% | 55–60% |
| Step Count | 2 | 3 |
| Scalability | High | Moderate |
| Byproducts | <5% | 10–15% |
Q & A
Q. How does the compound’s stability vary under physiological conditions, and what formulations mitigate degradation?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1.2 (gastric) and 7.4 (blood) at 37°C; monitor via HPLC.
- Formulation Strategies : Use cyclodextrin encapsulation or PEGylation to protect the thioether bond from hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
